molecular formula C24H23N3O3 B15030436 (5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15030436
M. Wt: 401.5 g/mol
InChI Key: KEKJATMYQQMPIE-UDWIEESQSA-N
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Description

(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with an indole moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the indole and dimethylphenyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-(3,5-dimethylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione shares similarities with other pyrimidine-indole derivatives, such as:
    • (5E)-1-(3,5-dimethylphenyl)-5-{[1-(methyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
    • (5E)-1-(3,5-dimethylphenyl)-5-{[1-(ethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H23N3O3/c1-14(2)26-13-17(19-7-5-6-8-21(19)26)12-20-22(28)25-24(30)27(23(20)29)18-10-15(3)9-16(4)11-18/h5-14H,1-4H3,(H,25,28,30)/b20-12+

InChI Key

KEKJATMYQQMPIE-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C(C)C)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C(C)C)C(=O)NC2=O)C

Origin of Product

United States

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